Oral Progestational Potency: 6α-Chloro-17-acetoxyprogesterone Is 20- to 25-Fold Less Potent than Chlormadinone Acetate, Defining a Distinct Pharmacological Niche
In the canonical SAR dataset of 19 substituted 17α-acetoxyprogesterones, oral progestational activity (OPA) was measured relative to norethisterone (NET = 1) using the Clauberg-McPhail assay in rabbits [1]. 6α-Chloro-17α-acetoxyprogesterone (the target compound) exhibits an OPA of 2–3, placing it in the moderate-potency category [1]. By contrast, 6-chloro-6-dehydro-17α-acetoxyprogesterone (chlormadinone acetate) scores 50, and the unsubstituted parent 17α-acetoxyprogesterone scores 0.07 [1]. This positions the target compound as an intermediate-potency tool—sufficiently active for progestational signaling studies without the supraphysiological potency of chlormadinone acetate, which may confound dose-response windows in receptor occupancy studies.
| Evidence Dimension | Relative oral progestational activity (OPA) |
|---|---|
| Target Compound Data | OPA = 2–3 (relative to NET = 1) |
| Comparator Or Baseline | Chlormadinone acetate (6-chloro-6-dehydro-17α-AOP): OPA = 50; 17α-Acetoxyprogesterone (parent): OPA = 0.07; 6β-Chloro-17α-AOP (diastereomer): OPA = 0.5 |
| Quantified Difference | Target is ~20–25 fold less potent than chlormadinone acetate; ~35–45 fold more potent than parent 17α-acetoxyprogesterone; ~4–6 fold more potent than the 6β diastereomer |
| Conditions | Clauberg-McPhail rabbit endometrial assay; oral administration; data compiled from multiple published studies as cited in Vendrame et al. (2002) Table 4 |
Why This Matters
Procurement of the correct analog is critical because potency differs by orders of magnitude; using chlormadinone acetate when 6-chloro-17-acetoxyprogesterone is specified would produce non-comparable biological results and potentially invalidate dose-response interpretations.
- [1] Vendrame R, Ferreira MMC, Collins CH, Takahata Y. Structure–activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Journal of Molecular Graphics and Modelling, 2002; 20: 345–358. (Table 4) View Source
